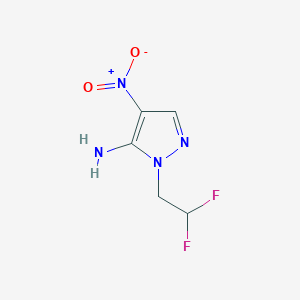

1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2-difluoroethyl)-4-nitropyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2N4O2/c6-4(7)2-10-5(8)3(1-9-10)11(12)13/h1,4H,2,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKQNOKBKHISFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=C1[N+](=O)[O-])N)CC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazol-5-amine typically involves the introduction of the difluoroethyl group onto a pyrazole ring. One common method involves the reaction of a pyrazole derivative with a difluoroethylating agent under controlled conditions. For instance, the use of (2,2-difluoroethyl)(aryl)iodonium triflate as a difluoroethylating reagent has been demonstrated to be effective . The reaction conditions often include the use of a solvent such as dichloromethane or dimethyl sulfoxide, and the reaction temperature is maintained between 0°C and 25°C to ensure high selectivity and yield.

Industrial production methods may involve the use of continuous flow reactors to scale up the synthesis process, ensuring consistent quality and yield. The choice of reagents and reaction conditions is optimized to minimize by-products and enhance the efficiency of the process.

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as thiols or amines.

Coupling Reactions: The pyrazole ring can undergo cross-coupling reactions with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazol-5-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in disease pathways.

Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Biological Research: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The nitro group can participate in redox reactions, modulating the activity of enzymes involved in oxidative stress responses. The pyrazole ring provides a scaffold for binding to active sites of enzymes or receptors, facilitating the compound’s biological activity.

Comparison with Similar Compounds

1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-4-amine

1-(Difluoromethyl)-5-methyl-1H-pyrazol-4-amine hydrochloride

1-(2-Fluoroethyl)-5-methyl-1H-pyrazol-4-amine

1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine hydrochloride

Physicochemical Properties

| Compound Name | Molecular Weight | % Purity | CAS Number | Key Substituents |

|---|---|---|---|---|

| 1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazol-5-amine* | 221.12 (inferred) | 95 | 1006442-59-6† | 4-NO₂, 5-NH₂, N-CH₂CF₂ |

| 1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-4-amine | 215.25 | 95 | 1170869-32-5 | 5-CH₃, 4-NH₂, N-CH₂CF₂ |

| 1-(Difluoromethyl)-5-methyl-1H-pyrazol-4-amine HCl | 215.6 | ≥98 | 1431968-01-2 | 5-CH₃, 4-NH₂, N-CF₂ |

| 1-(2-Fluoroethyl)-5-methyl-1H-pyrazol-4-amine | 143.16 | N/A | 69281649 (CID) | 5-CH₃, 4-NH₂, N-CH₂CH₂F |

*Inferred from analog "1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid" (CAS 1006442-59-6) . †CAS corresponds to a carboxylic acid analog; exact CAS for the amine is unavailable in the evidence.

Biological Activity

1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazol-5-amine is a novel compound that has garnered attention due to its unique structural features and potential biological activities. This compound, characterized by a pyrazole ring with a nitro group and a difluoroethyl substituent, presents intriguing possibilities for therapeutic applications. The molecular formula is with a molecular weight of approximately 192.13 g/mol .

Chemical Structure and Properties

The compound's structure includes:

- A pyrazole ring : A five-membered ring containing two nitrogen atoms.

- A nitro group : An electron-withdrawing group that can enhance the compound's reactivity.

- A difluoroethyl moiety : This substitution increases lipophilicity and may alter the pharmacokinetic properties compared to other similar compounds.

Biological Activity

Research indicates that compounds with pyrazole structures often exhibit a variety of biological activities, including:

- Antimicrobial properties : Pyrazole derivatives have shown efficacy against various bacterial strains.

- Anticancer activity : Some studies suggest potential in inhibiting tumor growth through specific pathways.

- Anti-inflammatory effects : These compounds may modulate inflammatory responses in biological systems.

The exact mechanism of action for this compound is still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors, influencing their activity. Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile .

Research Findings

A review of recent literature reveals several significant findings regarding the biological activity of this compound:

- Binding Affinity Studies : Initial studies indicate that this compound has a notable binding affinity to certain biological targets, which could be explored further for drug development .

- In vitro Studies : Laboratory experiments have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .

- In vivo Studies : Animal model studies are needed to assess the pharmacodynamics and pharmacokinetics of this compound to better understand its therapeutic window and safety profile.

Comparative Analysis

A comparison with structurally similar compounds can provide insights into the unique properties of this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Nitro-1H-pyrazol-5-amine | Pyrazole ring with a nitro group | Known for its role in synthesizing other derivatives |

| 1-(Trifluoromethyl)-4-nitro-1H-pyrazole | Pyrazole ring with trifluoromethyl substitution | Exhibits different lipophilicity and reactivity |

| 1-(2-Fluoroethyl)-4-nitro-1H-pyrazole | Similar structure but with mono-fluorinated ethyl | Potentially different biological activities |

The dual fluorination in this compound enhances its lipophilicity, which may improve its ability to penetrate biological membranes compared to other derivatives .

Case Studies

Several case studies have documented the effects of pyrazole derivatives in clinical settings:

- Case Study 1 : A study involving a series of pyrazole derivatives showed promising results in inhibiting specific cancer cell lines, highlighting the potential of compounds like this compound in oncological therapies.

- Case Study 2 : Research on antimicrobial activity found that similar pyrazole compounds exhibited significant antibacterial effects against resistant strains, suggesting possible applications in infectious disease management.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazol-5-amine?

- Methodology : Cyclization reactions using phosphorus oxychloride (POCl₃) at elevated temperatures (120–140°C) are commonly employed for pyrazole derivatives. For example, substituted hydrazides can be cyclized to form pyrazole cores, with nitro and difluoroethyl groups introduced via sequential functionalization .

- Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography. Yield optimization may require adjusting stoichiometry or solvent polarity.

Q. How can the compound’s purity and structural integrity be validated?

- Methodology : Use a combination of:

- NMR (¹H/¹³C) to confirm substituent positions and integration ratios.

- IR spectroscopy to identify nitro (N–O stretching ~1520 cm⁻¹) and amine (N–H ~3300 cm⁻¹) groups.

- High-resolution mass spectrometry (HRMS) for molecular ion validation.

- X-ray crystallography (if crystals are obtainable) for absolute configuration determination .

Q. What are the compound’s stability profiles under varying conditions?

- Methodology :

- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., nitro groups may reduce stability above 200°C) .

- Photostability : Expose to UV-Vis light and monitor degradation via HPLC.

- Hydrolytic stability : Test in aqueous buffers (pH 1–13) at 25–60°C for 24–72 hours .

Advanced Research Questions

Q. How do the electron-withdrawing nitro and difluoroethyl groups influence the compound’s electronic structure?

- Methodology :

- Perform density functional theory (DFT) calculations (e.g., Gaussian 09/16) to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces.

- Compare with analogs lacking these groups to quantify electronic effects on reactivity or binding affinity .

Q. What challenges arise in crystallographic analysis of nitro-substituted pyrazoles?

- Methodology :

- Crystal growth : Use slow evaporation in mixed solvents (e.g., DCM/hexane).

- Data collection : High-resolution synchrotron sources may be needed due to weak diffraction from nitro groups.

- Refinement : SHELXL is recommended for handling disorder in flexible difluoroethyl chains .

Q. Can this compound serve as a precursor for high-energy materials (HEMs)?

- Methodology :

- Evaluate detonation performance (velocity, pressure) using software like EXPLO5, based on calculated heats of formation and crystal densities.

- Compare with benchmark HEMs (e.g., HMX). The nitro group enhances oxygen balance, while fluorinated chains may reduce sensitivity .

Q. How do structural modifications impact biological activity in related pyrazole derivatives?

- Methodology :

- Synthesize analogs (e.g., replacing nitro with methoxy or halogens) and screen for antimicrobial/anticancer activity.

- Use molecular docking (AutoDock Vina) to predict interactions with target enzymes (e.g., carbonic anhydrase) .

Data Contradictions and Resolutions

- Synthesis Yields : Discrepancies in cyclization yields (e.g., 40–75%) may stem from solvent purity or moisture content. Anhydrous conditions and degassed solvents are critical .

- Thermal Stability : Some studies report decomposition at 200°C, while others note stability up to 250°C. This may reflect polymorphic differences—characterize via powder XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.